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Compound of Interest

Compound Name: 3-Chloro-5-ethoxybenzaldehyde

Cat. No.: B8086495

Get Quote

Executive Summary
3-Chloro-5-ethoxybenzaldehyde (Molecular Weight: 184.62 g/mol ) is a meta-substituted

benzaldehyde derivative serving as a critical building block in medicinal chemistry.[1] Its

structural duality—featuring an electron-withdrawing chlorine atom and an electron-donating

ethoxy group—makes it a versatile scaffold for nucleophilic additions and Schiff base

formations.

This guide provides a rigorous technical analysis of its physical characteristics, a validated

synthesis workflow from its phenolic precursor, and a standardized protocol for the

experimental determination of its melting point, a key indicator of purity in drug development

pipelines.

Chemical Identity & Structural Analysis[2]
The compound is defined by the meta-positioning of chlorine and ethoxy substituents relative to

the aldehyde moiety.[1] This substitution pattern dictates its solubility profile and solid-state

packing.
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Parameter Specification

IUPAC Name 3-Chloro-5-ethoxybenzaldehyde

Molecular Formula C₉H₉ClO₂

Molecular Weight 184.62 g/mol

Core Scaffold Benzaldehyde

Key Substituents
3-Chloro (Electron Withdrawing), 5-Ethoxy

(Electron Donating)

Precursor CAS 1829-33-0 (3-Chloro-5-hydroxybenzaldehyde)

Physical State Crystalline Solid (at STP)

Solubility
Soluble in DCM, EtOAc, DMSO; Insoluble in

Water

Structural Logic
The ethoxy group (-OCH₂CH₃) disrupts the crystal lattice energy compared to the hydroxy

precursor (3-chloro-5-hydroxybenzaldehyde, MP ~156°C) by removing the strong

intermolecular hydrogen bond donor. Consequently, 3-chloro-5-ethoxybenzaldehyde exhibits

a lower melting point than its phenolic parent, typically predicted in the 45°C – 65°C range

depending on crystal polymorphs, though high-purity samples must be empirically validated.

Synthesis & Purification Workflow
To ensure accurate physical characterization, the compound is synthesized via O-alkylation.

The following workflow ensures high yield and the removal of phenolic impurities that artificially

depress the melting point.

Reaction Scheme
Transformation:O-Ethylation of 3-chloro-5-hydroxybenzaldehyde using Ethyl Iodide and

Potassium Carbonate.
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Figure 1: Synthesis and purification workflow for 3-Chloro-5-ethoxybenzaldehyde.

Critical Purification Step
The presence of unreacted 3-chloro-5-hydroxybenzaldehyde is the primary cause of melting

point depression.

Protocol: Wash the organic layer with 1M NaOH during workup. The phenolic precursor

forms a water-soluble phenoxide salt and is removed, while the ethoxy product remains in

the organic phase.

Experimental Melting Point Determination
For research-grade intermediates where literature values are sparse or variable, the melting

point (MP) serves as the primary "purity gate."

Methodology: Capillary Method (Digital)
Objective: Determine the precise solid-liquid phase transition range.

Sample Prep: Dry the recrystallized solid under high vacuum (0.1 mbar) for 4 hours to

remove solvent inclusions (solvates can alter MP).

Loading: Pack 2-3 mm of fine powder into a glass capillary tube. Ensure compact packing by

tapping the tube on a hard surface.

Ramp Rate:
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Fast Ramp: 10°C/min to estimate the onset.

Fine Ramp: 1.0°C/min starting 10°C below the estimated onset.

Observation: Record two temperatures:

: First appearance of liquid droplet.

: Complete disappearance of solid.

Data Interpretation Logic
A sharp range (< 2°C) indicates high purity (>98%). A broad range (> 4°C) indicates solvent

trapping or phenolic contamination.

Crystalline Sample

Measure MP Range

Result Analysis

Range < 2°C
(e.g., 52-53°C)

PASS: High Purity

Range > 4°C
(e.g., 48-54°C)
FAIL: Impurities

Wide Range

Value < Predicted
(e.g., < 40°C)

FAIL: Wet/Solvent

Low Value
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Figure 2: Logical decision tree for assessing purity via melting point.

Safety & Handling (MSDS Highlights)
As a halogenated benzaldehyde, standard safety protocols for irritants apply.
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GHS Classification: Warning.

Hazard Statements:

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.

Handling: Handle in a fume hood to avoid inhalation of dust/vapors. Wear nitrile gloves and

safety glasses.

Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. Aldehydes are prone to air

oxidation to the corresponding benzoic acid (3-chloro-5-ethoxybenzoic acid), which appears

as a white solid impurity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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